molecular formula C11H12Cl2N2O B13902853 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride CAS No. 1887009-51-9

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride

Cat. No.: B13902853
CAS No.: 1887009-51-9
M. Wt: 259.13 g/mol
InChI Key: BRWRYFMSCOCVEL-FYZOBXCZSA-N
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Description

3-[(1R)-1-Aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride (CAS: 1887009-51-9) is a chiral quinolin-2-one derivative with a molecular formula of C₁₁H₁₂Cl₂N₂O and a molecular weight of 259.13 g/mol . Its structure features a quinolin-2-one core substituted with a chlorine atom at position 6 and an (R)-configured 1-aminoethyl group at position 3, protonated as a hydrochloride salt. The compound is marketed under the catalog name JT-4993 by Combi-Blocks Inc. and Arctom Scientific, with a purity of ≥95% . It is primarily used in pharmaceutical research, though its specific biological targets or therapeutic applications remain undisclosed in publicly available literature.

Properties

CAS No.

1887009-51-9

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1

InChI Key

BRWRYFMSCOCVEL-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves multi-step organic synthesis carried out under reflux conditions. The process typically starts from suitably substituted quinoline or quinolinone precursors, followed by introduction of the chiral aminoethyl side chain and final conversion to the hydrochloride salt.

Key Synthetic Steps

  • Step 1: Formation of 6-chloro-1H-quinolin-2-one core

    The quinolinone core is usually synthesized by cyclization reactions involving appropriate aniline derivatives and β-ketoesters or related intermediates, with chlorination at the 6-position achieved via electrophilic substitution or by using chlorinated starting materials.

  • Step 2: Introduction of the (1R)-1-aminoethyl substituent at the 3-position

    The chiral aminoethyl group is introduced by nucleophilic substitution or reductive amination methods using chiral amines or amino alcohols. Enantioselective synthesis is crucial to obtain the (1R) stereochemistry, often achieved by using chiral catalysts or starting materials.

  • Step 3: Formation of the hydrochloride salt

    The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound’s stability and solubility for handling and biological testing.

Reaction Conditions and Purification

  • Reflux Conditions: The key synthetic steps are commonly performed under reflux to ensure complete reaction and high yields.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure compound with high enantiomeric purity.

  • Yield and Selectivity: Optimized reaction conditions and catalysts are employed to maximize yield and enantioselectivity, often achieving high purity suitable for research applications.

Additional Synthetic Methodologies and Catalytic Approaches

While direct detailed synthetic protocols for this exact compound are limited in public sources, analogous quinolinone derivatives and chiral aminoethyl compounds are often synthesized using advanced transition-metal catalysis and enantioselective methods:

  • Transition-metal catalyzed hydroamination and reductive amination: Rhodium, iridium, and copper catalysts have been reported for enantioselective hydroamination of alkenes and imines to install chiral aminoalkyl groups with excellent enantioselectivity (up to 99% ee).

  • Hydroaminomethylation: This method involves the catalytic addition of amines and formaldehyde equivalents to alkenes to form aminoalkyl derivatives, which could be adapted for quinolinone substrates.

  • Chiral ligand-mediated catalysis: Use of chiral phosphine ligands (e.g., Josiphos, Segphos) in metal-catalyzed reactions enhances stereocontrol during aminoethyl group installation.

These advanced methods offer potential routes to prepare the chiral aminoethyl substituent in the quinolinone scaffold with high stereochemical fidelity.

Summary Table of Preparation Parameters

Step Description Conditions Notes
1. Quinolinone core synthesis Cyclization of aniline derivatives with β-ketoesters Reflux in polar solvents Chlorination at 6-position via electrophilic substitution or chlorinated precursors
2. Aminoethyl side chain introduction Nucleophilic substitution or reductive amination Use of chiral amines, chiral catalysts Enantioselective synthesis to obtain (1R) stereochemistry
3. Hydrochloride salt formation Treatment with HCl in solvent Room temperature or mild heating Enhances solubility and stability
4. Purification Recrystallization or chromatography Solvent-dependent Ensures high purity and enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can modify the aminoethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinolinone derivatives with modified functional groups.

    Reduction Products: Compounds with altered aminoethyl groups.

    Substitution Products: Quinoline derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound is believed to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.

    Modulate Receptors: Interact with cellular receptors to alter signaling pathways.

    Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride can be contextualized against related heterocyclic compounds, as detailed below:

Table 1: Comparative Analysis of Quinolin-2-one Derivatives and Analogues

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
3-[(1R)-1-Aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride Quinolin-2-one - 6-Cl
- 3-(R)-1-aminoethyl (HCl salt)
C₁₁H₁₂Cl₂N₂O 259.13 Research chemical (undisclosed use)
Comp-7 Benz[de]isoquinolin-1-one - 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl] C₁₇H₂₁ClN₂O Not reported Potential CNS modulator (structural inference)
Y-27632 (hydrochloride) trans-Cyclohexanecarboxamide - 4-[(1R)-1-aminoethyl]
- N-4-pyridinyl
C₁₄H₂₂Cl₂N₄O 349.26 Rho kinase inhibitor (research tool)
6-(Aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride Pyrido[3,2,1-ij]quinolin-5-one - 6-aminomethyl (HCl salt) C₁₃H₁₅ClN₂O 250.72 Pharmaceutical intermediate (97% purity)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4-one - 7-Cl
- 1-cyclopropyl
- 6-F
C₁₂H₁₀ClFNO 253.67 Research applications (unspecified)

Key Observations :

Structural Diversity: The target compound’s quinolin-2-one core distinguishes it from Y-27632 (cyclohexanecarboxamide) and Comp-7 (benz[de]isoquinolin-1-one), which have unrelated scaffolds .

Substituent Effects: The (R)-1-aminoethyl group in the target compound introduces chirality, a feature shared with Y-27632 but absent in the 6-aminomethyl analogue . The 6-chloro substituent may enhance lipophilicity compared to the 6-fluoro group in ’s compound, influencing membrane permeability .

Synthetic Accessibility: and highlight methods for synthesizing quinolin-2-one derivatives, such as reactions involving acetyl or amide groups .

Biological Activity

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one; hydrochloride, also known as (R)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClN2O
  • CAS Number : 1887009-51-9
  • Molecular Weight : 259.13 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one; hydrochloride has been explored in various studies, particularly focusing on its interactions with biological systems.

This compound is believed to act primarily through modulation of neurotransmitter systems, particularly those involving glutamate receptors. The structural analogs of quinoline derivatives have shown significant activity in inhibiting certain receptor types, which may extend to this compound as well .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. A study highlighted the potential of related compounds to inhibit bacterial growth, suggesting that 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one; hydrochloride may possess similar properties .

Neuroprotective Effects

Quinoline compounds have also been investigated for their neuroprotective effects. The ability to modulate glutamate receptors can play a crucial role in protecting neurons from excitotoxicity, a common pathway in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated that quinoline derivatives inhibit the growth of various bacterial strains, indicating potential for use as antimicrobial agents.
Neuroprotection Research Found that compounds similar to 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one can protect against oxidative stress in neuronal cells, suggesting a therapeutic avenue for neurodegenerative disorders .
Receptor Binding Studies In silico studies predicted strong binding affinities to cytochrome P450 enzymes, which are crucial for drug metabolism and clearance .

Q & A

Q. What strategies resolve crystallographic data inconsistencies caused by solvent polymorphism?

  • Methodological Answer :
  • Solvent Screening : Recrystallize in alternative solvents (e.g., DMSO vs. methanol) to isolate stable polymorphs.
  • Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity-induced phase changes impacting XRD patterns .

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